4-Methylphenethyl isothiocyanate

説明

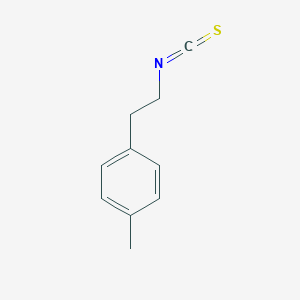

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-isothiocyanatoethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-9-2-4-10(5-3-9)6-7-11-8-12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZKGBMKYHSHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157315 | |

| Record name | 4-Methylphenethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13203-39-9 | |

| Record name | 4-Methylphenethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013203399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13203-39-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Natural Occurrence of 4 Methylphenethyl Isothiocyanate

Glucosinolate Precursors and Myrosinase Hydrolysis

Isothiocyanates are derived from the hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites. oregonstate.edu The specific precursor to 4-methylphenethyl isothiocyanate is 4-methylphenethylglucosinolate. The biosynthesis of aromatic glucosinolates, such as 4-methylphenethylglucosinolate, originates from chain-extended homologues of the amino acid phenylalanine. nih.gov In this pathway, homophenylalanine serves as a key intermediate. nih.govnih.gov

The conversion of the glucosinolate precursor to this compound is catalyzed by the enzyme myrosinase (a thioglucoside glucohydrolase). researchgate.netresearchgate.net In intact plant tissue, myrosinase and glucosinolates are stored in separate compartments. researchgate.net When the plant tissue is damaged, for example by chewing or cutting, the enzyme and its substrate come into contact, initiating the hydrolysis reaction. nih.govnih.gov Myrosinase cleaves the glucose molecule from the glucosinolate, leading to the formation of an unstable aglycone intermediate. researchgate.netresearchgate.net This intermediate then spontaneously rearranges to form the stable this compound. researchgate.net

Occurrence in Specific Plant Species and Varieties

This compound is found in plants belonging to the Brassicaceae family, also known as cruciferous vegetables. nih.govnih.gov While the broader class of isothiocyanates is widespread within this family, the specific occurrence of this compound is less commonly documented than its close relative, phenethyl isothiocyanate (PEITC). oregonstate.edunih.gov Plants known to contain PEITC, and therefore potential sources of its methylated derivative, include watercress (Nasturtium officinale) and upland cress (Barbarea verna). oregonstate.edugoogle.com Detailed profiling of various Brassicaceae species is ongoing to identify specific varieties with significant concentrations of 4-methylphenethylglucosinolate. nih.gov

Enzymatic Hydrolysis Pathways and Products

The primary enzymatic pathway for the formation of this compound is the hydrolysis of its precursor, 4-methylphenethylglucosinolate, by myrosinase. researchgate.netresearchgate.netnih.gov This reaction is a key component of the plant's defense system. nih.gov

The process can be summarized as follows:

Tissue Disruption: Mechanical damage to the plant brings 4-methylphenethylglucosinolate and myrosinase into contact.

Hydrolysis: Myrosinase catalyzes the cleavage of the β-thioglucosidic bond in 4-methylphenethylglucosinolate, releasing a glucose molecule.

Rearrangement: The resulting unstable aglycone, 4-methylphenethylthiohydroximate-O-sulfonate, undergoes a spontaneous Lossen-like rearrangement.

Product Formation: This rearrangement leads to the formation of the final product, this compound.

Under certain conditions, such as the presence of specific proteins like the epithiospecifier protein (ESP), the hydrolysis of glucosinolates can lead to the formation of nitriles instead of isothiocyanates. researchgate.netnih.gov However, in the absence of such specifier proteins, isothiocyanates are the predominant products. researchgate.net

Strategies for Enhanced Biosynthesis in Heterologous Systems

The production of plant-derived secondary metabolites in microbial hosts, known as heterologous biosynthesis, offers a promising alternative to extraction from natural sources. Yeast, particularly Saccharomyces cerevisiae, is a commonly used chassis organism for the production of aromatic compounds due to its robustness and amenability to genetic engineering. nih.govnih.govyoutube.com

Strategies for enhancing the biosynthesis of aromatic compounds like this compound in heterologous systems such as yeast involve several metabolic engineering approaches:

Pathway Elucidation and Gene Introduction: The complete biosynthetic pathway from a common precursor to 4-methylphenethylglucosinolate needs to be fully characterized and the corresponding plant genes introduced into the yeast genome. This includes genes for the chain elongation of phenylalanine to homophenylalanine and the subsequent conversion to the glucosinolate core structure.

Increasing Precursor Supply: Enhancing the metabolic flux towards the shikimate pathway, which is responsible for the synthesis of aromatic amino acids like phenylalanine, is a critical step. nih.govnih.gov This can be achieved by overexpressing key enzymes in the pathway and removing regulatory bottlenecks.

Optimization of Enzyme Expression: The expression levels of the introduced plant enzymes need to be carefully balanced to avoid the accumulation of toxic intermediates and to ensure efficient conversion.

Compartmentalization: Since some biosynthetic steps occur in different subcellular locations in plants, mimicking this compartmentalization in yeast can improve pathway efficiency.

Co-expression of Myrosinase: For the production of the final isothiocyanate, the myrosinase enzyme would also need to be expressed in a separate compartment or the hydrolysis step performed in vitro after extraction of the glucosinolate.

While general strategies for producing aromatic compounds and other secondary metabolites in yeast are well-established, specific high-yield production of this compound in a heterologous system has not yet been extensively reported and remains an area of active research. researchgate.netvtt.fi

Chemical Synthesis and Derivatization of 4 Methylphenethyl Isothiocyanate

Established Synthetic Routes

The preparation of isothiocyanates from primary amines is a well-documented area of organic synthesis. rsc.org These methods are generally favored due to the wide availability of diverse primary amines. chemrxiv.org

A prevalent and versatile method for synthesizing isothiocyanates, including 4-methylphenethyl isothiocyanate, begins with a primary amine. rsc.orgchemrxiv.org The general approach involves two key steps: the formation of a dithiocarbamate (B8719985) salt followed by its decomposition to yield the isothiocyanate. chemrxiv.orgnih.gov

The initial step involves the reaction of the primary amine (4-methylphenethylamine) with carbon disulfide, typically in the presence of a base like triethylamine (B128534) or sodium hydroxide, to form an intermediate dithiocarbamate salt. chemrxiv.orgnih.govtandfonline.com This salt is then treated with a desulfurizing agent to facilitate the elimination of a sulfur-containing species, leading to the formation of the isothiocyanate group (-N=C=S). nih.govnih.gov

A variety of desulfurizing agents have been employed for this conversion, each with its own set of reaction conditions and efficiencies. nih.govnih.gov Common reagents include:

Thiophosgene (B130339) (CSCl₂) : A highly effective but also highly toxic reagent. nih.govcbijournal.com

Tosyl Chloride (TsCl) : A method that allows for the in-situ generation of the dithiocarbamate salt, which then decomposes to the isothiocyanate in high yields. nih.govorganic-chemistry.org

Trichloroisocyanuric Acid (TCT) : Used in a one-pot synthesis where the dithiocarbamate is formed in water, and subsequent addition of TCT induces desulfurization.

Sodium Persulfate (Na₂S₂O₈) : A greener alternative that uses water as a solvent and provides good yields under basic conditions. rsc.org

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) : A modern desulfurizing agent used in microwave-assisted, one-pot syntheses to achieve high yields in short reaction times. mdpi.com

The choice of the desulfurizing agent is critical and can influence the reaction's yield, scope, and environmental impact. nih.govcbijournal.com

Table 1: Comparison of Desulfurization Agents for Synthesis from Primary Amines

| Desulfurizing Agent | Typical Conditions | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|

| Thiophosgene | Dichloromethane (B109758), 0–5°C | High yields for many substrates | Highly toxic, generates HCl byproduct | 70–85 |

| Tosyl Chloride | In situ dithiocarbamate formation, 30 min | High yields, rapid reaction | 75–97 nih.gov | |

| TCT-Mediated | Water/DCM, 0°C | Avoids thiophosgene, uses green solvent | Lower yields for aliphatic amines | 55–82 |

| Microwave-Assisted (DMT/NMM/TsO⁻) | Water or DCM, 90°C, <5 min | Very high yields, extremely fast, scalable | Requires specialized microwave equipment | 89–96 |

| Sodium Persulfate | Water, basic conditions | Green solvent, good tolerance of functional groups | Satisfactory rsc.org |

Synthesis from Phenyl Chlorothionoformate

An alternative to the dithiocarbamate route involves the use of phenyl chlorothionoformate as a "thiocarbonyl transfer" reagent. organic-chemistry.orgthieme-connect.comthieme-connect.com This method provides a facile and efficient pathway to isothiocyanates and avoids the use of highly toxic reagents like thiophosgene. organic-chemistry.orgthieme-connect.comthieme-connect.com The reaction can be performed as either a one-pot or a two-step process. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com

In this procedure, the primary amine reacts with phenyl chlorothionoformate in the presence of a base, such as solid sodium hydroxide, in a solvent like dichloromethane. organic-chemistry.orgthieme-connect.comthieme-connect.com

The one-pot process is particularly effective for preparing alkyl and electron-rich aryl isothiocyanates, achieving yields of up to 95%. organic-chemistry.orgthieme-connect.com

The two-step approach offers greater versatility and is suitable for a broader range of substrates, including electron-deficient aryl and heterocyclic amines. organic-chemistry.orgthieme-connect.comthieme-connect.com In this variation, the intermediate O-phenyl carbamothioate is first synthesized and isolated before being subjected to base-induced deprotection to yield the final isothiocyanate. organic-chemistry.org

This methodology represents a practical and scalable solution for synthesizing a diverse array of isothiocyanates. organic-chemistry.org

On an industrial scale, the synthesis of this compound must balance cost-effectiveness with safety and environmental concerns. The traditional method utilizing thiophosgene has been a cornerstone of industrial production. It involves reacting 4-methylphenethylamine (B144676) with thiophosgene, often in a solvent like dichloromethane at controlled temperatures (0–5°C) to manage the exothermic nature of the reaction.

However, the extreme toxicity of thiophosgene (lethal at concentrations >10 ppm) necessitates stringent safety protocols and containment measures. Furthermore, the generation of hydrochloric acid (HCl) as a byproduct requires a neutralization step, which adds to the process complexity and waste generation.

Due to these significant drawbacks, there is a continuous drive towards safer and more environmentally friendly industrial processes. While the thiophosgene route may be retained in some areas for economic reasons, modern alternatives are increasingly favored in research and are being considered for industrial applications. These greener approaches often provide high yields and simpler workup procedures, potentially offsetting the initial reagent costs.

Table 2: Comparative Analysis of Industrial Synthesis Methods

| Method | Yield (%) | Reaction Time | Solvent Use | Safety Profile | Scalability |

|---|---|---|---|---|---|

| Thiophosgene-Based | 70–85 | 1–2 hours | Dichloromethane | Low (toxic reagents) | Industrial |

| TCT-Mediated | 55–82 | 2–4 hours | Water/DCM | High | High |

| Microwave-Assisted | 89–96 | <5 minutes | Aqueous/DCM | Moderate | High |

Chemical Reactions and Reactivity Studies

The isothiocyanate group in this compound is a reactive functional group that can participate in a variety of chemical transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the sulfur atom can undergo oxidation.

The isothiocyanate functional group can be oxidized under specific conditions. The sulfur atom is susceptible to oxidation, leading to the formation of different products depending on the strength of the oxidizing agent and the reaction conditions. Common oxidizing agents like hydrogen peroxide can be used for this transformation. The primary oxidation products are sulfoxides and, upon further oxidation, sulfones.

Reaction: this compound + Oxidizing Agent → 4-Methylphenethyl isocyanosulfoxide

Further Reaction: 4-Methylphenethyl isocyanosulfoxide + Oxidizing Agent → 4-Methylphenethyl isocyanosulfone

The reduction of the isothiocyanate group can also be achieved using appropriate reducing agents. These reactions typically convert the -N=C=S group into either an amine or a thiourea (B124793) derivative. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly employed to reduce the isothiocyanate to a secondary amine.

Reduction to Amine: The reaction with a strong reducing agent like LiAlH₄ leads to the formation of N-methyl-4-methylphenethylamine.

Reaction: this compound + Reducing Agent (e.g., LiAlH₄) → N-methyl-2-(p-tolyl)ethan-1-amine

Formation of Thioureas: The isothiocyanate group readily reacts with primary or secondary amines in nucleophilic addition reactions to form substituted thiourea derivatives. This is a common derivatization reaction for isothiocyanates.

Reaction: this compound + R-NH₂ → 1-(4-Methylphenethyl)-3-R-thiourea

Nucleophilic Substitution Reactions and Derivative Formation

The primary mode of reaction for this compound involves the nucleophilic addition to the central carbon of the isothiocyanate group. This reaction is central to the formation of a wide array of derivatives. A prominent example of this reactivity is the reaction with hydrazines. In this process, the nucleophilic nitrogen atom of a hydrazine (B178648) molecule attacks the electrophilic carbon of the isothiocyanate. This is typically followed by a proton transfer to yield a stable thiosemicarbazide (B42300) derivative. This reaction is a reliable method for forming new carbon-nitrogen and carbon-sulfur bonds.

The reaction of isothiocyanates with hydrazines is a general and efficient method for the synthesis of 1,4-disubstituted thiosemicarbazides. researchgate.net The process involves the direct addition of a carbohydrazide (B1668358) or hydrazine hydrate (B1144303) to the isothiocyanate. researchgate.netreddit.com For instance, reacting an isothiocyanate with hydrazine hydrate in a solvent like propanol (B110389) can lead to the formation of a white precipitate of the corresponding thiosemicarbazide derivative within 30 minutes. reddit.com

Synthesis of Analogues and Derivatives

The structural backbone of this compound can be readily modified to produce a variety of analogues and derivatives with tailored properties. These synthetic routes leverage the reactivity of the isothiocyanate group or build the molecule from functionalized precursors.

Thiosemicarbazide Derivatives

Thiosemicarbazides are valuable intermediates in medicinal chemistry and are used extensively in the synthesis of bioactive heterocyclic compounds like 1,2,4-triazoles and 1,3,4-thiadiazoles. nih.govirjmets.com The general synthesis of thiosemicarbazides involves the nucleophilic addition of hydrazides to isothiocyanates. irjmets.com

The synthesis of 4-(4-methylphenethyl)thiosemicarbazide derivatives proceeds via the reaction of this compound with hydrazine hydrate or a substituted hydrazine. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as methanol (B129727) or ethanol. researchgate.netmdpi.com The resulting thiosemicarbazide product can then be isolated, often as a crystalline solid. mdpi.com These thiosemicarbazide derivatives serve as versatile precursors for further chemical transformations, particularly for the construction of various heterocyclic systems. nih.gov

General Reaction Scheme for Thiosemicarbazide Formation:

R-N=C=S + H₂N-NH₂ → R-NH-C(=S)-NH-NH₂

Where R = 4-Methylphenethyl

Substituted Phenethyl Analogues

The synthesis of substituted phenethyl analogues of this compound allows for systematic studies of structure-activity relationships. A modern and efficient method for preparing a diverse range of isothiocyanates involves a one-pot, two-step procedure from primary amines. nih.gov This process first forms a dithiocarbamate intermediate by reacting the amine with carbon disulfide in the presence of a base. Subsequently, a desulfurizing agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), is used to convert the dithiocarbamate to the corresponding isothiocyanate, often with high yields. nih.gov

This methodology can be applied to a variety of substituted phenethylamines to generate a library of this compound analogues. The reaction conditions can be optimized, for instance by using microwave assistance, to achieve satisfactory to very good yields (25–97%) for a broad scope of aliphatic and aromatic isothiocyanates. nih.gov

| Starting Phenethylamine Analogue | Resulting Isothiocyanate Analogue | Potential Application/Significance |

|---|---|---|

| Phenethylamine | Phenethyl isothiocyanate (PEITC) | Extensively studied for biological activities. nih.govnih.govxiahepublishing.comwikipedia.org |

| 4-Methoxyphenethylamine | 4-Methoxyphenethyl isothiocyanate | Modification of electronic properties of the aromatic ring. |

| 4-Chlorophenethylamine | 4-Chlorophenethyl isothiocyanate | Introduction of a halogen for further functionalization. |

| 3,4-Dimethoxyphenethylamine | 3,4-Dimethoxyphenethyl isothiocyanate | Analogue with increased electron density on the phenyl ring. |

Novel Heterocyclic Compounds Incorporating Isothiocyanate Moieties

The isothiocyanate functional group is a key synthon for the construction of a wide variety of nitrogen- and sulfur-containing heterocycles. Isothiocyanate intermediates can be used in diversity-oriented synthesis to produce libraries of N-heterocycles. For example, DNA-conjugated isothiocyanates have been used to construct 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines in a DNA-compatible manner.

Derivatives of this compound, such as its corresponding thiosemicarbazides, are crucial intermediates for heterocyclic synthesis. These thiosemicarbazides can undergo cyclization reactions with various electrophilic reagents to yield rings like pyrazoles, thiazoles, triazoles, thiadiazoles, and oxadiazoles. researchgate.net For instance, a hydrazide can be reacted with phenyl isothiocyanate, and the resulting intermediate can be further cyclized to form substituted quinazolin-4(3H)-one derivatives. sapub.org The reaction of a hydrazide with carbon disulfide can also lead to the formation of oxadiazole thiones. sapub.org

Directed Lithiation for Side-Chain Functionalization

A review of the scientific literature did not yield specific information regarding the directed lithiation for side-chain functionalization of this compound. This specific chemical transformation is not a commonly reported method for this compound, likely due to the high reactivity of the isothiocyanate group itself towards organolithium reagents, which would likely react at the electrophilic carbon of the N=C=S group rather than participate in a directed deprotonation of the alkyl side chain or aromatic ring.

Natural-Based Isothiocyanate Derivatives as Antioxidant Additives

There is growing interest in using natural compounds as alternatives to synthetic additives in petrochemical products to mitigate environmental impact. nih.govmdpi.com Isothiocyanate derivatives, including those structurally related to this compound, have been studied for their potential as primary antioxidant additives. nih.govmdpi.com These studies often investigate the hydroxyl radical (HO•) scavenging activity of the compounds. nih.gov

| Isothiocyanate Compound | Calculated Overall Rate Constant (koverall) in Water | Calculated Overall Rate Constant (koverall) in Pentyl Ethanoate | Reference |

|---|---|---|---|

| Allyl isothiocyanate | 5.20 × 10⁹ M⁻¹s⁻¹ | 1.85 × 10⁹ M⁻¹s⁻¹ | nih.gov |

| 2-Phenylethyl isothiocyanate | Data Not Specified | Data Not Specified | nih.govmdpi.com |

| 4-Methylphenyl isothiocyanate | Data Not Specified | Data Not Specified | nih.govmdpi.com |

Biological Activities of 4 Methylphenethyl Isothiocyanate in Research Models

Anticancer Activities (In Vitro and Animal Models)

The isothiocyanate 4-methylphenethyl isothiocyanate (4-MPITC) has been the subject of research for its potential biological activities, particularly its effects against cancer. Studies in laboratory settings using cell cultures and animal models have explored its mechanisms of action, revealing a range of anticancer properties. These include the ability to suppress the growth of tumors, inhibit the proliferation of cancerous cells, influence the expression of key proteins involved in cancer progression, and prevent the development of cancer in response to carcinogens.

Suppression of Tumor Growth in Animal Models

Research in animal models has demonstrated the potential of isothiocyanates, including those structurally related to 4-MPITC, to suppress tumor growth. For instance, studies using xenograft mouse models, where human cancer cells are implanted into mice, have shown that treatment with isothiocyanates can lead to a reduction in tumor size and weight. nih.govresearchgate.net One mechanism contributing to this is the inhibition of cancer cell proliferation, as indicated by the reduced expression of proliferation markers like Ki67 in tumor tissues from treated mice. nih.govresearchgate.net

In a xenograft model using A549 human lung cancer cells, administration of phenethyl isothiocyanate (PEITC), a closely related compound, resulted in smaller tumor sizes compared to the control group. nih.govresearchgate.net Similarly, in a mouse model of prostate cancer, PEITC treatment markedly suppressed tumor growth. nih.gov Furthermore, in a study involving 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary cancer in rats, dietary administration of PEITC before carcinogen exposure significantly inhibited tumor development. nih.gov

Suppression of Tumor Growth by Isothiocyanates in Animal Models

| Isothiocyanate | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | A549 lung cancer xenograft | Reduced tumor size and weight. | nih.govresearchgate.net |

| Phenethyl isothiocyanate (PEITC) | Prostate cancer xenograft | Markedly suppressed tumor growth. | nih.gov |

| Phenethyl isothiocyanate (PEITC) | DMBA-induced rat mammary cancer | Inhibited mammary carcinogenesis when given before carcinogen. | nih.gov |

Inhibition of Proliferation in Cancer Cell Lines

Isothiocyanates, including 4-MPITC and its analogs, have been shown to inhibit the proliferation of various cancer cell lines in vitro. researchgate.netresearchgate.net This antiproliferative effect is a key aspect of their anticancer activity. For example, erucin (B1671059), also known as 4-(methylthio)butyl isothiocyanate, has been found to decrease the viability of different breast cancer cell lines in a concentration-dependent manner. nih.gov This compound was effective against breast cancer cells with different receptor statuses. nih.gov

The mechanisms underlying this inhibition of proliferation often involve the induction of cell cycle arrest. nih.gov For instance, erucin was observed to cause an arrest in the G2/M phase of the cell cycle in breast cancer cells. nih.gov Furthermore, isothiocyanates can modulate signaling pathways involved in cell growth. Erucin has been shown to down-regulate the phosphorylation of the S6 ribosomal protein, a component of a key cell growth signaling pathway, in breast cancer cells. nih.gov Studies with other isothiocyanates like PEITC have shown that even a short exposure time can be sufficient to inhibit the growth of cancer cells. researchgate.net

Inhibition of Proliferation by Isothiocyanates in Cancer Cell Lines

| Isothiocyanate | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Erucin (4-(methylthio)butyl isothiocyanate) | MDA-MB-231, SKBR-3, T47D (Breast) | Decreased cell viability in a concentration-dependent manner; induced G2/M cell cycle arrest. | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Various cancer cell lines | Inhibited cell growth after short exposure. | researchgate.net |

Effects on Vimentin (B1176767) Protein Expression in Cancer Cells (In Vitro and Mouse Models)

Vimentin, a protein that is a major component of the cell's cytoskeleton, is often overexpressed in various types of cancer and is associated with increased tumor growth, invasion, and a poor prognosis. nih.gov Research has investigated the effect of isothiocyanates on vimentin expression in cancer cells.

Interestingly, studies on phenethyl isothiocyanate (PEITC) have revealed complex and context-dependent effects on vimentin. In cultured cancer cells, PEITC treatment has been shown to increase the levels of vimentin protein. nih.gov However, in animal models of breast and prostate cancer, PEITC treatment led to a significant decrease in vimentin protein expression in the tumors. nih.gov This highlights the importance of validating in vitro findings in in vivo models. The overexpression of vimentin has been linked to increased motility and invasiveness in breast cancer cells. nih.gov

Effects of Phenethyl Isothiocyanate (PEITC) on Vimentin Expression

| Model | Effect of PEITC on Vimentin | Reference |

|---|---|---|

| Cultured Cancer Cells (In Vitro) | Increased vimentin protein levels. | nih.gov |

| Breast and Prostate Carcinoma (Mouse Models) | Marked decrease in vimentin protein expression. | nih.gov |

Chemopreventive Actions in Carcinogen-Challenged Models

Isothiocyanates have demonstrated chemopreventive potential in animal models where cancer is induced by chemical carcinogens. nih.govnih.gov This means they can help to prevent the initiation or progression of cancer. One of the key mechanisms is the ability of isothiocyanates to modulate the metabolism of carcinogens, often by inhibiting enzymes that activate pro-carcinogens into their cancer-causing forms. nih.gov

For example, dietary administration of phenethyl isothiocyanate (PEITC) has been shown to inhibit mammary carcinogenesis in rats challenged with 7,12-dimethylbenz[a]anthracene (DMBA). nih.gov Similarly, PEITC has been found to inhibit lung tumorigenesis induced by a tobacco-specific carcinogen in rats. nih.gov In another model, 4-(methylthio)butyl isothiocyanate (4-MTBITC) showed protective effects against DMBA-induced breast cancer in rats by inhibiting the upregulation of enzymes involved in glycolysis, a metabolic pathway often hyperactive in cancer cells. frontiersin.org

Chemopreventive Effects of Isothiocyanates in Carcinogen-Challenged Animal Models

| Isothiocyanate | Carcinogen | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | 7,12-dimethylbenz[a]anthracene (DMBA) | Rats | Inhibited mammary carcinogenesis. | nih.gov |

| Phenethyl isothiocyanate (PEITC) | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Rats | Inhibited lung tumorigenesis. | nih.gov |

| 4-(methylthio)butyl isothiocyanate (4-MTBITC) | 7,12-dimethylbenz[a]anthracene (DMBA) | Rats | Showed protective effects against breast cancer. | frontiersin.org |

Antimicrobial Activities

In addition to their anticancer properties, isothiocyanates, including 4-MPITC, have been investigated for their ability to inhibit the growth of various microorganisms. nih.gov This antimicrobial activity extends to a range of pathogens, including bacteria.

Activity Against Gram-Positive Pathogens

Research has indicated that 4-MPITC and other isothiocyanates exhibit antimicrobial properties against Gram-positive bacteria. nih.gov The mechanism of action is thought to involve the induction of oxidative stress within the microbial cells, which can disrupt their growth and alter essential proteins. While specific studies focusing solely on 4-MPITC against a wide array of Gram-positive pathogens are part of a broader investigation into isothiocyanates, the general activity of this class of compounds is recognized. For instance, various isothiocyanates have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov

Induction of Oxidative Stress in Microbes

Phenethyl isothiocyanate (PEITC) has been shown to exert antimicrobial effects by inducing oxidative stress within bacterial cells. This mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components and lead to cell death.

In a study on Staphylococcus aureus, treatment with PEITC at a concentration of 0.5 mmol/L led to a 26.39% increase in intracellular ROS levels compared to the control group. mdpi.com The accumulation of these reactive species can disrupt the integrity and fluidity of the cell membrane. mdpi.com This pro-oxidant activity is a key part of its bactericidal action. mdpi.comnih.gov The lipophilic nature of PEITC may allow it to easily penetrate bacterial cell membranes, contributing to cellular rupture and metabolic disruption. mdpi.com

Inhibition of Specific Bacterial Growth (e.g., Helicobacter pylori)

Isothiocyanates have demonstrated potent antibacterial effects against various pathogens, including the gram-negative bacterium Helicobacter pylori, which is linked to various gastric diseases.

An analysis of twelve isothiocyanates, including PEITC, revealed significant activity against 25 different strains of H. pylori. nih.govjohnshopkins.edu The minimum inhibitory concentration (MIC90) values, which represent the concentration required to inhibit the growth of 90% of the bacterial strains, ranged from 4 to 32 µg/mL for the most active isothiocyanates. nih.govjohnshopkins.edu Furthermore, several of these compounds demonstrated bactericidal activity against both extracellular H. pylori and bacteria located inside cultured human epithelial cells. nih.govjohnshopkins.edu These findings suggest that isothiocyanates could be potential candidates for developing new therapeutic strategies against H. pylori infections. johnshopkins.edu

| Compound Class | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Isothiocyanates (including PEITC) | Helicobacter pylori (25 strains) | MIC90 values ranged from 4 to 32 µg/mL. Bactericidal against both extra- and intracellular bacteria. | nih.govjohnshopkins.edu |

Anti-inflammatory Properties

Isothiocyanates, including PEITC, exhibit significant anti-inflammatory properties in various preclinical models. mdpi.commdpi.combohrium.com These effects are mediated through the modulation of key inflammatory pathways. A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial in the development of inflammation. mdpi.comnih.gov

Studies have shown that PEITC can suppress the activation of NF-κB, which in turn reduces the expression of various pro-inflammatory mediators. mdpi.comnih.gov This activity has been observed in different cell types, including glioblastoma cells and immune cells. nih.govmdpi.com The anti-inflammatory actions of isothiocyanates are also linked to their ability to activate the Nrf2 pathway, which helps protect against oxidative stress-related inflammation. mdpi.combohrium.com

Reduction of Pro-inflammatory Cytokine Production

A key aspect of the anti-inflammatory activity of isothiocyanates is their ability to suppress the production of pro-inflammatory cytokines. These signaling molecules, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), play a central role in initiating and sustaining inflammatory responses. mdpi.com

Research has demonstrated that PEITC can directly modify the pro-inflammatory cytokine macrophage migration inhibitory factor (MIF), leading to a complete loss of its catalytic activity. nih.gov In human glioblastoma cells, PEITC was found to decrease the secretion of TNF-α through the PI3K/Akt/NF-κB signaling pathway. nih.gov Similarly, other isothiocyanate analogues have been shown to decrease the release of IL-1β and IL-6 in bone marrow-derived macrophages and primary astrocytes by preventing the formation of the NLRP3 inflammasome, a key component in the inflammatory response. researchgate.netrjpbr.com

| Isothiocyanate | Cell/Model System | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | Human glioblastoma cells (GBM 8401) | Decreased TNF-α secretion | Inhibition of PI3K/Akt/NF-κB pathway | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Cell lysates | Inhibited Macrophage Migration Inhibitory Factor (MIF) | Covalent modification of the N-terminal proline residue | nih.gov |

| 5-methylthiopentyl isothiocyanate (Berteroin) | Bone marrow-derived macrophages (BMDMs) | Decreased release of IL-1β and IL-6 | Prevention of NLRP3 inflammasome formation | researchgate.netrjpbr.com |

Neuroprotective Effects in Preclinical Models

Isothiocyanates have emerged as promising agents for neuroprotection in the context of neurodegenerative diseases. mdpi.com Their ability to cross the blood-brain barrier allows them to exert effects within the central nervous system. bohrium.com

In various in vitro models of neurodegeneration, synthetic isothiocyanates have demonstrated robust neuroprotective properties by reducing cell death caused by insults like excessive glutamate, oxidative stress, and oxygen-glucose deprivation. nih.gov In astrocyte cell cultures, PEITC has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are implicated in the pathology of several neurological diseases. nih.gov These compounds also show neurotrophic properties, promoting neurite outgrowth in neuronal cell assays. nih.gov

Amelioration of Cognitive Deficits

The neuroprotective activities of isothiocyanates extend to the improvement of cognitive functions in animal models of neurological disorders. For instance, in a mouse model of Alzheimer's disease, treatment with 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) was found to ameliorate memory impairments induced by β-amyloid oligomers. mdpi.com

Similarly, in a mouse model of temporal lobe epilepsy, a condition often characterized by impaired learning and memory, treatment with benzyl (B1604629) isothiocyanate (BITC) enhanced cognitive function and motor ability. frontiersin.orgnih.gov This improvement was associated with the protection of neurons in the hippocampus and cortex. frontiersin.org These studies suggest that isothiocyanates can mitigate cognitive deficits linked to neuroinflammation and neuronal damage. mdpi.comnih.gov

| Isothiocyanate | Preclinical Model | Observed Effect | Reference |

|---|---|---|---|

| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) | Mouse model of Alzheimer's disease (Aβ1-42 induced) | Ameliorated memory impairments | mdpi.com |

| Benzyl isothiocyanate (BITC) | Mouse model of temporal lobe epilepsy | Enhanced cognitive function and motor ability | frontiersin.orgnih.gov |

| 4-iodophenyl isothiocyanate (4-IPITC) | In vitro neuronal cultures | Reduced neuronal cell death from various insults | nih.gov |

Antioxidant Properties

A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.combohrium.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective enzymes. bohrium.com By interacting with Keap1, isothiocyanates like PEITC release Nrf2, allowing it to translocate to the nucleus and initiate the transcription of these protective genes. mdpi.combohrium.com In addition to this indirect antioxidant activity, some isothiocyanates have also been shown to directly quench free radicals, although this activity may be less potent than that of standard antioxidants like alpha-tocopherol. nih.gov Studies also show that PEITC can modulate the activity of key antioxidant enzymes and induce lipid and protein oxidation under certain conditions, highlighting a complex role in cellular redox balance. mdpi.combohrium.comresearchgate.net

HO•-Radical Scavenging Activity

However, theoretical studies on structurally similar isothiocyanates provide some insight into the potential radical scavenging capabilities of this class of compounds. Computational analysis using Density Functional Theory has been applied to investigate the reaction mechanisms of various isothiocyanates with the hydroxyl radical. These studies typically explore mechanisms such as formal hydrogen transfer, radical adduct formation, and single electron transfer in different solvent environments to predict the kinetic and thermodynamic feasibility of the scavenging reactions.

While these theoretical findings suggest that isothiocyanates as a chemical class possess hydroxyl radical scavenging properties, direct experimental evidence and specific data for this compound are currently lacking in published research. Therefore, no data table on its specific HO•-radical scavenging activity can be provided at this time.

Analytical Methodologies for 4 Methylphenethyl Isothiocyanate Research

Extraction Methods from Biological and Plant Matrices

The extraction of isothiocyanates (ITCs) like 4-Methylphenethyl isothiocyanate is a critical step that governs the recovery and subsequent analytical validity. nih.gov The choice of method depends on the compound's physicochemical properties, including polarity, volatility, and stability, as well as the nature of the sample matrix. nih.govresearchgate.net

Conventional solvent extraction is a widely applied method for isolating isothiocyanates following the hydrolysis of their precursor glucosinolates. mdpi.com This technique involves partitioning the hydrophobic isothiocyanates from the aqueous medium into an immiscible organic solvent. nih.gov The selection of the solvent is crucial, with effectiveness depending on polarity and ability to maximize recovery.

Commonly used solvents for the extraction of isothiocyanates include dichloromethane (B109758), chloroform, and ethyl acetate. nih.govmdpi.com For instance, in studies involving the closely related phenethyl isothiocyanate (PEITC), dichloromethane has been shown to be a highly effective extraction solvent. nih.govnih.gov The general procedure involves homogenizing the plant material in water or a buffer to facilitate enzymatic hydrolysis, followed by vigorous mixing with the organic solvent. The organic phase, now containing the target isothiocyanate, is then separated for analysis. mdpi.com

The table below compares various organic solvents used for the extraction of phenethyl isothiocyanate (PEITC), a compound structurally similar to this compound, from watercress.

Table 1: Comparison of Extraction Solvents for Phenethyl Isothiocyanate (PEITC)

| Solvent System | PEITC Extracted (µg/g dry weight) | Reference |

|---|---|---|

| n-Hexane | ~1600 | nih.gov |

| Dichloromethane | ~2300 | nih.gov |

Data adapted from studies on watercress, a rich source of PEITC.

Hydrodistillation is a traditional method used to extract volatile compounds, such as isothiocyanates, from plant materials. mdpi.com This process involves co-distilling the plant material with water; the resulting vapor, containing water and the volatile organic compounds, is condensed and collected. The essential oil, which includes the isothiocyanates, can then be separated from the aqueous phase.

This technique is particularly effective for extracting volatile ITCs like allyl isothiocyanate. nih.gov For example, hydrodistillation combined with solvent extraction using dichloromethane has been reported as a more effective method for extracting allyl isothiocyanate than water extraction alone. nih.gov However, a significant drawback of hydrodistillation is that heat-labile compounds, which include many isothiocyanates, can be susceptible to decomposition or hydrolysis during the process. nih.gov

Isothiocyanates, including this compound, are typically not present in intact plant cells. They are formed via enzymatic hydrolysis of their precursor compounds, glucosinolates, by the enzyme myrosinase. nih.govgoogle.com This reaction is initiated when plant tissue is disrupted, allowing the enzyme and substrate to mix. nih.gov Therefore, proper sample preparation is essential to maximize the conversion of glucosinolates to their corresponding isothiocyanates. nih.gov

The key steps in sample preparation are:

Tissue Disruption: The process begins with the disruption of plant cells by methods such as grinding, chopping, or homogenization. nih.govmdpi.com For dried materials like seeds, the sample may first be defatted using a nonpolar solvent like n-hexane. mdpi.comresearchgate.net

Enzymatic Hydrolysis: The disrupted plant material is typically incubated in water or a buffer solution to facilitate the myrosinase-catalyzed reaction. mdpi.com The pH of the medium is a critical factor; a neutral pH of around 7.0 is generally optimal for the formation of isothiocyanates from many glucosinolates. nih.gov Deviations to acidic or basic conditions can decrease myrosinase activity or lead to the formation of other products like nitriles. nih.govmdpi.com Temperature is also controlled, often maintained between 25°C and 45°C, to ensure optimal enzyme activity. nih.govmdpi.com

Inactivation of Interfering Proteins: In some plant species, an epithiospecifier protein (ESP) can direct the hydrolysis reaction towards the formation of nitriles instead of isothiocyanates. google.com Mild heating can be employed to inactivate ESP without significantly affecting myrosinase activity, thereby maximizing the yield of isothiocyanates. google.com

Chromatographic Techniques

Following extraction, chromatographic methods are employed for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the analysis of isothiocyanates. mdpi.com Due to the thermolabile nature of many ITCs, LC methods are often preferred over gas chromatography. mdpi.com Reversed-phase HPLC is the most common mode used for this purpose.

Losses of ITCs due to precipitation in the chromatographic system can occur at room temperature, impacting quantitative accuracy. researchgate.net Heating the HPLC column to temperatures around 60°C has been shown to significantly reduce these losses and improve the reliability of the analysis. researchgate.net

Table 2: Example of HPLC Conditions for Isothiocyanate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.netnih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water | nih.govresearchgate.net |

| Flow Rate | 0.8 - 1.2 mL/min | researchgate.netlongdom.org |

| Column Temperature | 40°C - 60°C | researchgate.netlongdom.org |

In HPLC, a UV detector is commonly used for the detection of isothiocyanates. youtube.com Many organic molecules, particularly those with double bonds or aromatic rings like the one present in this compound, absorb light in the UV region. youtube.com The detector measures the absorbance of UV light by the compound as it elutes from the column, generating a signal that is proportional to its concentration. youtube.comyoutube.com

A significant challenge in the UV detection of some isothiocyanates, such as sulforaphane (B1684495), is the lack of a strong chromophore, which can result in low sensitivity. mdpi.comresearchgate.net Despite this, UV detection is widely used. The selection of an appropriate wavelength is critical for sensitivity. For many isothiocyanates, detection is often performed at low wavelengths, typically between 200 nm and 250 nm. mdpi.comresearchgate.net For example, in a method developed for the simultaneous detection of paclitaxel (B517696) and sulforaphane, a UV wavelength of 202 nm was used. nih.gov The presence of a benzene (B151609) ring in the structure of this compound generally provides sufficient UV absorbance for detection. youtube.com

High-Performance Liquid Chromatography (HPLC)

Fluorescence Detection (FLD) Applications

Fluorescence detection is a highly sensitive technique used in conjunction with liquid chromatography for the analysis of fluorescent compounds or those that can be rendered fluorescent through derivatization. Fluorescein (B123965) isothiocyanate (FITC) is a well-known labeling agent that absorbs blue light and emits green light. taylorandfrancis.com It is widely used to attach a fluorescent tag to molecules containing primary or secondary amine groups, such as proteins and antibodies. wikipedia.orgaatbio.com The isothiocyanate group of FITC reacts with nucleophiles like amine and sulfhydryl groups to form stable, fluorescently-labeled products. wikipedia.orgaatbio.com This principle can be applied to the analysis of this compound if it is derivatized to a fluorescent compound or if it is used to label other non-fluorescent molecules of interest.

The fluorescence of FITC itself is sensitive to environmental factors such as pH and temperature. aatbio.com Its fluorescence intensity decreases in more acidic environments. aatbio.com While FITC is not inherently cell-permeable, it can label proteins on the cell surface. aatbio.com The excitation and emission maxima of FITC are approximately 495 nm and 519 nm, respectively, making it suitable for detection with common fluorescence instrumentation. wikipedia.org

A notable application of isothiocyanate chemistry in fluorescence detection involves the reaction of fluorescein isothiocyanate with thiols. This reaction leads to a quenching of fluorescence, a phenomenon that has been exploited to develop specific assays for thiols and, indirectly, for S-nitrosothiols. nih.gov

Pre-column Derivatization for HPLC

To enhance the detectability and chromatographic separation of analytes, pre-column derivatization is a frequently employed strategy in HPLC. This involves chemically modifying the analyte before it enters the HPLC column. For compounds containing isothiocyanate groups or for the analysis of other molecules using isothiocyanate reagents, this technique is particularly valuable.

Phenyl isothiocyanate (PITC) is a classic derivatizing reagent used for the analysis of amino acids. nih.govcreative-proteomics.com It reacts with primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be readily detected by UV absorbance. nih.govnih.gov This method, while effective, can require significant sample preparation to remove excess reagent and byproducts. creative-proteomics.comnih.gov

The derivatization process itself needs careful optimization. For instance, in the analysis of amino sugars with PITC, secondary products can form through an acid-catalyzed intramolecular cyclization. nih.gov Developing conditions to stabilize the primary derivatives is crucial for accurate quantification. nih.gov Another example is the use of 4-nitrobenzoic acid for the pre-column derivatization of enantiomers to facilitate their separation on a chiral stationary phase. researchgate.net

For the analysis of isothiocyanates themselves, a common derivatization reaction involves their cyclocondensation with 1,2-benzenedithiol (B97157). mdpi.comnih.gov This reaction is highly selective for isothiocyanates and yields a product that can be detected by HPLC with UV detection. mdpi.comnih.gov

Table 1: Common Derivatization Reagents for HPLC Analysis

| Derivatization Reagent | Target Analyte Functional Group | Detection Method | Reference |

| Fluorescein isothiocyanate (FITC) | Amines, Thiols | Fluorescence | wikipedia.orgaatbio.com |

| Phenyl isothiocyanate (PITC) | Primary and Secondary Amines | UV Absorbance | nih.govcreative-proteomics.com |

| 1,2-Benzenedithiol | Isothiocyanates | UV Absorbance | mdpi.comnih.gov |

| 4-Nitrobenzoic acid | Amines (for chiral separation) | UV Absorbance | researchgate.net |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is widely used for the analysis of isothiocyanates, including this compound. mdpi.comnih.gov The choice of detector is critical and depends on the specific requirements of the analysis.

The Flame Ionization Detector (FID) is a widely used, robust, and versatile detector for GC. utah.eduwikipedia.org It is sensitive to most organic compounds, making it an excellent choice for the general analysis of isothiocyanates. chromatographyonline.comshimadzu.com The FID operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame, which produces ions that generate a measurable electrical current proportional to the amount of analyte. wikipedia.org

GC-FID has been successfully used for the quantitative analysis of isothiocyanates like benzyl (B1604629) isothiocyanate in plant extracts and commercial products. nih.gov The method's reliability and wide linear range make it suitable for determining the concentration of these compounds in various samples. wikipedia.org For optimal performance, parameters such as the flow rates of the carrier gas, hydrogen, and air, as well as the detector temperature, need to be carefully controlled. chromatographyonline.com

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful analytical tool that combines the separation capabilities of GC with the identification power of MS. This technique is extensively used for the analysis of isothiocyanates in complex mixtures, such as those found in biological and food samples. mdpi.comnih.govmdpi.com

GC-MS allows for the definitive identification of this compound based on its characteristic mass spectrum. nih.gov The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound. nih.govnist.gov In research, GC-MS has been employed to determine the concentration of various isothiocyanates and their metabolites in plant tissues. mdpi.com The high selectivity and sensitivity of GC-MS, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, enable the detection and quantification of trace levels of these compounds. nih.gov

Ultraperformance Liquid Chromatography (UPLC)

Ultraperformance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) and higher operating pressures than conventional HPLC. This results in significantly improved resolution, speed, and sensitivity of analysis. While specific applications of UPLC for the direct analysis of this compound are not detailed in the provided context, the principles and advantages of UPLC are broadly applicable to the analysis of isothiocyanates and other organic compounds. The enhanced separation efficiency of UPLC would be beneficial for resolving complex mixtures containing this compound and its isomers or related compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in the analysis of this compound, providing crucial information about its molecular weight and structure. nih.govamadischem.com The molecular weight of this compound is approximately 177.27 g/mol . nih.govscbt.com

When coupled with chromatographic techniques like GC or LC, MS becomes a highly selective and sensitive detector. In GC-MS, the electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that serves as a fingerprint for its identification. nist.gov Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique, particularly for compounds that are not amenable to GC analysis. amadischem.com Tandem mass spectrometry (MS/MS), often used in conjunction with GC or LC, further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. nih.gov This is especially useful for quantitative analysis in complex matrices where interferences may be present.

Table 2: Analytical Techniques for this compound

| Analytical Technique | Detector/Method | Key Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detection (FLD) | Sensitive detection of fluorescently labeled analytes | taylorandfrancis.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | UV/Vis with Pre-column Derivatization | Enhanced detection and separation of various compounds | nih.govmdpi.comnih.gov |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Robust and general quantification of organic compounds | utah.edunih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Definitive identification and quantification in complex samples | nih.govmdpi.com |

| Ultraperformance Liquid Chromatography (UPLC) | Various (e.g., UV, MS) | High-resolution, high-speed separations | |

| Mass Spectrometry (MS) | Various (e.g., EI, ESI) | Molecular weight determination and structural elucidation | nih.govamadischem.com |

LC-MS and GC-MS Coupling

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are cornerstone techniques for the analysis of this compound and related compounds. mdpi.com LC-MS is particularly well-suited for the analysis of thermally labile or non-volatile isothiocyanates and their metabolites. For instance, LC-MS/MS methods have been developed for the quantification of similar isothiocyanates like phenethyl isothiocyanate (PEITC) in human plasma, often utilizing atmospheric pressure chemical ionization (APCI) for effective ionization. nih.govresearchgate.net

GC-MS is also a powerful tool, especially for volatile isothiocyanates. The National Institute of Standards and Technology (NIST) provides mass spectral data for this compound, which is essential for its identification in GC-MS analyses. nih.govnist.gov The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns that aid in its structural elucidation. nih.govnist.gov

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| NIST Number | 134619 | nih.gov |

| Top Peak (m/z) | 105 | nih.gov |

| 2nd Highest Peak (m/z) | 177 | nih.gov |

| 3rd Highest Peak (m/z) | 77 | nih.gov |

m/z: mass-to-charge ratio

High-Resolution Mass Spectrometry (HRMS/MS)

High-resolution mass spectrometry (HRMS/MS) offers enhanced mass accuracy, allowing for the determination of the elemental composition of this compound and its metabolites with high confidence. This technique is invaluable for distinguishing between isobaric interferences, which can be a significant challenge in complex biological or environmental samples. While specific HRMS/MS studies on this compound are not extensively detailed in the provided results, the application of HRMS/MS to other isothiocyanates demonstrates its utility in providing unambiguous identification and structural information. nih.gov

Predicted Collision Cross Section (CCS) Analysis

Spectroscopic Techniques

Spectroscopic methods provide critical information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. rsc.org The ¹³C NMR spectrum of this compound would show distinct signals for the aromatic carbons, the aliphatic ethyl chain carbons, the methyl carbon, and the characteristic carbon of the isothiocyanate group. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. nih.gov The IR spectrum of this compound will exhibit a strong and characteristic absorption band for the isothiocyanate (-N=C=S) group, typically in the region of 2000-2200 cm⁻¹. researchgate.net Other key absorptions would correspond to C-H stretching vibrations of the aromatic and aliphatic portions of the molecule. nih.gov

Derivatization Strategies for Analytical Enhancement

Due to the reactive and sometimes unstable nature of isothiocyanates, derivatization is often employed to improve their chromatographic behavior and detection sensitivity. mdpi.comnih.gov

One common strategy involves reacting the isothiocyanate with a nucleophile to form a more stable and easily detectable derivative. For example, reaction with ammonia (B1221849) can convert isothiocyanates into their corresponding thiourea (B124793) derivatives. nih.gov These derivatives often exhibit improved stability and can be more readily analyzed by techniques like HPLC with UV detection. nih.gov Another approach is the use of reagents like 4-sulfophenyl isothiocyanate to introduce a charged group, which can enhance ionization efficiency in mass spectrometry. nih.gov The use of mercaptoethanol for derivatization has also been shown to improve the separation and quantification of isothiocyanates in reversed-phase liquid chromatography. researchgate.net

Cyclocondensation Reaction with 1,2-Benzenedithiol for Total ITCs

A widely utilized analytical method for the quantification of total isothiocyanates is the cyclocondensation assay involving 1,2-benzenedithiol (BDT). researchgate.netnih.gov This method is valued for being simple, generic, sensitive, and quantitative. researchgate.net The reaction is based on the high electrophilicity of the central carbon atom in the isothiocyanate's -N=C=S group. This carbon atom undergoes successive nucleophilic attacks by the two adjacent sulfhydryl groups of BDT. nih.gov

This process results in the formation of a stable, cyclic thiocarbonyl product, 1,3-benzodithiole-2-thione, and the release of the isothiocyanate's nitrogen as a primary amine. nih.gov The reaction is quantitative for most aliphatic and aromatic isothiocyanates. researchgate.net The resulting product, 1,3-benzodithiole-2-thione, can be readily measured spectrophotometrically, providing a means to determine the initial amount of isothiocyanate. nih.gov The sensitivity of this assay can be significantly enhanced by separating the cyclocondensation product using High-Performance Liquid Chromatography (HPLC), allowing for detection at the picomole level. nih.gov Notably, this reaction is not exclusive to isothiocyanates and can also be used to quantify related compounds like dithiocarbamates and carbon disulfide. nih.gov

Table 1: Spectrophotometric Properties of 1,3-Benzodithiole-2-thione nih.gov

| Property | Value |

| Maximum Absorbance (λmax) | 365 nm |

| Molar Extinction Coeff. (ε) | 23,000 M⁻¹ cm⁻¹ |

Reaction with N-acetyl-L-cysteine

The reaction of isothiocyanates with N-acetyl-L-cysteine (NAC) is a key step in understanding their metabolic fate, particularly through the mercapturic acid pathway. mdpi.com Although specific studies on this compound are limited, the reaction chemistry is well-established for the closely related phenethyl isothiocyanate (PEITC). mdpi.comresearchgate.net In this reaction, the nucleophilic thiol group of NAC attacks the electrophilic carbon of the isothiocyanate group.

This addition reaction forms an N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine conjugate, which is a dithiocarbamate (B8719985). nih.gov These conjugates are the principal metabolites of isothiocyanates found in urine. nih.gov The formation of this non-volatile dithiocarbamate adduct also serves as a practical method to circumvent the analytical challenges posed by the high volatility of some isothiocyanates. nih.gov The resulting stable conjugate can then be analyzed, for instance, by using the cyclocondensation reaction described previously or by HPLC. nih.govnih.gov

Table 2: Synthesis of PEITC-NAC Adduct mdpi.com

| Parameter | Condition |

| Reactants | Phenethyl isothiocyanate (PEITC), N-acetyl-L-cysteine (NAC) |

| Solvent | Methanol (B129727) |

| Initial Condition | Stirring at Room Temperature |

| Subsequent Step | Heating at 50 °C for 2 hours |

| Product | Nα-acetyl-S-(N-phenethylthiocarbamoyl)-glutathione (PEITC-NAC conjugate) |

Structure Activity Relationship Studies of 4 Methylphenethyl Isothiocyanate and Analogues

Influence of Substituents on Biological Activity

Substitutions on the phenethyl scaffold of 4-MPITC can have a profound impact on its biological efficacy. Modifications to both the alkyl chain and the aromatic ring alter the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic distribution, which in turn influences its interaction with biological targets.

The length of the alkyl chain separating the phenyl ring from the isothiocyanate group is a critical determinant of biological activity. Studies on various arylalkyl isothiocyanates have demonstrated that altering this chain length can significantly affect their potency. For instance, in a study investigating the inhibition of lung tumorigenesis, arylalkyl isothiocyanates with longer alkyl chains, such as 8-phenyloctyl isothiocyanate and 10-phenyldecyl isothiocyanate, were found to be more potent inhibitors than 6-phenylhexyl isothiocyanate. researchgate.net While this study did not include 4-MPITC directly, it highlights the principle that the length of the phenethyl backbone is a key factor in the inhibitory potency of this class of compounds. The inhibitory potency of arylalkyl isothiocyanates has been shown to correlate with their partition coefficients (log P), indicating that lipophilicity, which is influenced by chain length, plays a crucial role. researchgate.net

The presence and position of substituents on the phenyl ring also modulate activity. In 4-MPITC, the methyl group is in the para position. Electron-donating groups, such as a methyl (-CH3) or methoxy (B1213986) (-OCH3) group, on the phenyl ring of isothiocyanates appear to enhance certain biological activities. nih.gov For example, a study on the cholinesterase inhibitory activity of various phenyl isothiocyanate derivatives showed that compounds with electron-donating groups, including 4-methylphenyl isothiocyanate, had increased inhibitory activity compared to the unsubstituted phenyl isothiocyanate. nih.gov Specifically, the para- and ortho-isomers of methoxyphenyl isothiocyanate, as well as 4-methylphenyl isothiocyanate, demonstrated notable inhibitory activity against acetylcholinesterase. nih.gov Conversely, for DPPH free radical scavenging ability, the presence of these same electron-donating groups on the aryl ring led to a decrease in activity compared to the unsubstituted phenyl isothiocyanate. nih.gov This suggests that the influence of the methyl group's position is context-dependent and varies with the biological endpoint being measured.

Comparative Analysis with Other Isothiocyanates (e.g., PEITC, BZITC, Sulforaphane)

Comparing 4-MPITC to other well-studied isothiocyanates like phenethyl isothiocyanate (PEITC), benzyl (B1604629) isothiocyanate (BZITC), and sulforaphane (B1684495) (SFN) provides valuable insights into its relative potency and mechanisms of action. These compounds differ in the structure of their side chains, leading to distinct biological profiles.

The relative potency of isothiocyanates can vary significantly depending on the specific biological assay and cell type used. For example, in the context of inhibiting carcinogenesis, both PEITC and BZITC have shown efficacy. mdpi.com Computational studies have suggested that BZITC, PEITC, and SFN are potent inhibitors of the proteasomal deubiquitinases UCHL5 and USP14, which are targets in cancer therapy. nih.gov

In a comparative study on gene expression in breast cancer cells (MCF-7) and normal mammary epithelial cells (HME), PEITC and SFN elicited different responses. In HME cells, PEITC altered the expression of more genes at a low concentration (0.3 µM) than SFN did. nih.gov However, in MCF-7 cancer cells, PEITC showed no significant changes in gene expression at the tested concentrations, whereas SFN did cause changes at a higher concentration (3.0 µM). nih.gov This highlights that the relative efficacy can be cell-line specific.

The table below summarizes the comparative inhibitory activities of various isothiocyanates in different assays.

| Isothiocyanate | Assay/Target | Observation | Reference |

| 4-Methylphenyl ITC | Acetylcholinesterase Inhibition | 58.4% inhibition at 1.14 mM | nih.gov |

| Phenyl ITC | Acetylcholinesterase Inhibition | 17.9% inhibition at 1.14 mM | nih.gov |

| PEITC | G2/M Arrest in Caco2 cells (IC50) | 2.4 µM | nih.gov |

| BZITC | G2/M Arrest in Caco2 cells (IC50) | 5.1 µM | nih.gov |

| PEITC, BZITC, SFN | UCHL5 and USP14 Inhibition | All are potent inhibitors | nih.gov |

While many isothiocyanates share common molecular targets, there can be significant differences in their mechanisms and the pathways they modulate. PEITC and SFN are two of the most extensively studied ITCs and are known to be multi-targeted agents. nih.gov

Nrf2/Keap1 Pathway: Both PEITC and SFN can activate the Nrf2 pathway, which upregulates antioxidant and detoxification enzymes. However, their mechanisms may differ. PEITC has been shown to increase the phosphorylation of ERK1/2, leading to Nrf2 activation. mdpi.com In contrast, SFN appears to directly modify cysteine residues on Keap1, disrupting the Nrf2-Keap1 complex and allowing Nrf2 to translocate to the nucleus. nih.gov

NF-κB Pathway: PEITC and SFN are both known to inhibit the pro-inflammatory NF-κB pathway. They can prevent the degradation of the inhibitory protein IκBα, thereby keeping NF-κB sequestered in the cytoplasm. nih.gov

Apoptosis and Cell Cycle Arrest: PEITC and SFN are potent inducers of apoptosis and cell cycle arrest. nih.gov PEITC can induce G2/M arrest through the activation of checkpoint kinase 2 (Chk2) and by targeting the ATM-Chk2-p53 pathway. nih.govnih.gov SFN also causes G2/M arrest, possibly through similar mechanisms. nih.gov

HDAC Inhibition: Metabolites of SFN, particularly SFN-cysteine, have been identified as inhibitors of histone deacetylases (HDACs). mdpi.com This epigenetic modification can lead to the re-expression of tumor suppressor genes. Phenylhexyl isothiocyanate has also been shown to inhibit HDACs. mdpi.com

These differences in molecular targeting underscore that while the isothiocyanate group is the reactive moiety, the specific structure of the side chain plays a crucial role in determining which cellular pathways are most affected.

Computational and Theoretical Chemistry Approaches

Computational methods, including molecular docking and Density Functional Theory (DFT), are valuable tools for understanding the structure-activity relationships of isothiocyanates at a molecular level. nih.gov These approaches can predict how ITCs interact with target proteins and explain their reactivity.

Molecular docking studies have been used to investigate the binding of BZITC, PEITC, and SFN to the active sites of the deubiquitinases UCHL5 and USP14. nih.gov The results suggested that these ITCs could interact with the catalytic triad (B1167595) (Cys, His, Asp) of these enzymes, providing a rationale for their inhibitory activity. nih.gov Such in silico studies can guide the synthesis of new ITC derivatives with improved potency and selectivity. nih.govrsc.org

DFT studies have been employed to analyze the electronic properties of isothiocyanates and to assess their potential as anticancer agents. nih.gov These theoretical calculations can help understand the reactivity of the ITC group and how it is influenced by different substituents on the molecule. researchgate.net For example, DFT can be used to model the reaction mechanism between an ITC and a biological nucleophile, providing insights that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Radical Scavenging Mechanisms

No research data is available for this specific compound.

Future Research Directions and Emerging Areas

Integrated Systems Biology Approaches to ITC Action

Given the wide array of biological pathways influenced by isothiocyanates, a systems biology approach is crucial to comprehensively understand their integrated role in health and disease, particularly in cancer prevention. nih.gov This approach moves beyond studying single, isolated compounds and their effects on individual pathways. Instead, it aims to build a holistic picture of how ITCs like 4-MSITC interact with complex biological networks.

By integrating data from genomics, proteomics, and metabolomics, researchers can create models that simulate the multifaceted effects of ITCs. This will help to characterize the interconnected signaling pathways involved in detoxification, inflammation, apoptosis, and cell cycle regulation that are modulated by these compounds. nih.gov Such an approach is essential for translating findings from isolated compound studies to the complex in-vivo environment of the human body. nih.gov

Investigating the Impact of Exposure Dose and Duration

The biological effects of isothiocyanates are highly dependent on the dose and duration of exposure. nih.gov Future research must systematically investigate these parameters to establish clear dose-response relationships for 4-MSITC. Studies have shown that the effects of ITCs can vary significantly with concentration, with some studies noting stronger effects at higher concentrations. nih.gov For instance, research on other ITCs has demonstrated dose-dependent antibacterial effects. nih.gov

Understanding how varying levels of 4-MSITC over different timeframes affect cellular processes is critical. This includes investigating both short-term and long-term exposures to better understand potential therapeutic applications. nih.govnih.gov

Elucidating the Specificity of Individual ITC Effects

The biological activity of isothiocyanates can differ based on their specific chemical structures. nih.gov While research has been conducted on a variety of ITCs, including sulforaphane (B1684495) (SFN), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC), more studies are needed to elucidate the unique effects of 4-MSITC. nih.govnih.gov The structural differences between ITCs, conferred from their precursor glucosinolates, influence their biological effects. nih.gov

Future research should focus on comparative studies to understand the structure-activity relationships and determine the specific biological significance of modifications on different ITCs. nih.govresearchgate.net This will help in identifying which ITCs are most effective for specific therapeutic targets.

Exploration of Novel Biological Pathways and Molecular Targets

While significant progress has been made in identifying the molecular targets of isothiocyanates, there is still much to be discovered. nih.govresearchgate.net Future research should aim to identify novel biological pathways and molecular targets for 4-MSITC. nih.govresearchgate.net Isothiocyanates are known to mediate their effects through direct protein modification and by disrupting redox homeostasis. nih.govresearchgate.net

Advanced techniques are needed to conduct in-depth searches for new targets. nih.govresearchgate.net Some of the known pathways and targets that warrant further investigation in the context of 4-MSITC include:

Anti-Angiogenic and Anti-Metastatic Effects: ITCs can down-regulate pro-angiogenic genes like vascular endothelial growth factor (VEGF) and inhibit other factors involved in tumor angiogenesis such as NF-κB and tubulin. nih.gov

Antibacterial Effects: ITCs have shown inhibitory effects against various bacteria, including Helicobacter pylori. nih.gov

Epigenetic Modulation: ITCs can influence DNA methylation and histone modification, which play crucial roles in gene expression and cancer development. nih.gov

Cell Cycle Regulation: Some ITCs have been shown to induce cell cycle arrest at the G2/M phase. nih.gov

Hypoxia and Glycolytic Pathways: The related compound 4-(methylthio)butyl isothiocyanate (4-MTBITC) has been found to lower the expression of HIF-1α and inhibit the up-regulation of glycolytic enzymes in cancer models. nih.gov

Development of Advanced Synthetic Methodologies for Novel Derivatives

The synthesis of isothiocyanates is an active area of research, with a focus on developing more efficient and versatile methods. chemrxiv.orgchemrxiv.org Recent advancements have included one-step syntheses from olefins and C-H bonds, expanding their utility in medicinal chemistry. chemrxiv.org Synthetic methods are often categorized based on the starting materials, such as primary amines, other nitrogen functional groups, or non-nitrogen groups. chemrxiv.orgchemrxiv.orgresearchgate.net

Future efforts will likely focus on creating novel derivatives of 4-MSITC to enhance its biological activity and therapeutic potential. researchgate.net The development of H2S-donating derivatives of ITCs is one promising area, inspired by the natural compound sulforaphane. nih.gov The use of elemental sulfur in synthesis is also being explored as a more practical and modern approach. mdpi.com

Molecular Modeling and In Silico Studies for Target Identification

In silico methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for identifying and characterizing the interactions between isothiocyanates and their biological targets. nih.govnih.gov These computational approaches can predict how potential drug candidates will bind to target proteins and help in the design of novel compounds with desired properties. youtube.comyoutube.com

For 4-MSITC, molecular modeling can be used to:

Predict its binding affinity to various protein targets.

Understand the structure-activity relationships that govern its biological effects.